molecular formula C24H24N2O2S B5230431 4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

Cat. No.: B5230431
M. Wt: 404.5 g/mol
InChI Key: UUEHTANHDCBULL-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a dihydroacenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Dihydroacenaphthylene Moiety: The dihydroacenaphthylene moiety can be introduced through a Friedel-Crafts acylation reaction, where acenaphthene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carbamothioyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and dihydroacenaphthylene moieties.

    Reduction: Reduced forms of the benzamide and dihydroacenaphthylene moieties.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-(4-isobutyryl-1-piperazinyl)phenyl)benzamide
  • 4-butoxy-N-(2-(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide

Uniqueness

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-2-3-15-28-19-12-9-18(10-13-19)23(27)26-24(29)25-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEHTANHDCBULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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